3-Chlorodiaminopimelic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

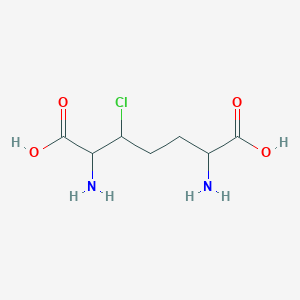

3-Chlorodiaminopimelic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H13ClN2O4 and its molecular weight is 224.64 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Pimelic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Inhibition of DAP Epimerase

One of the primary reactions involving 3-chloro-DAP is its inhibition of DAP epimerase, an enzyme critical for the conversion of meso-DAP into its isomers. The inhibition mechanism is characterized by:

-

Tight-binding Transition State Analog : 3-chloro-DAP acts as a transition state analog that binds tightly to the active site of DAP epimerase, leading to a significant reduction in enzyme activity (Ki = 200 nM) .

Growth Inhibition in Escherichia coli

Research has demonstrated that 3-chloro-DAP inhibits the growth of Escherichia coli by interfering with DAP metabolism:

-

E. coli Mutants : The compound was tested on various E. coli mutants, showing that growth inhibition occurred earlier in DAP auxotrophs compared to other strains .

-

Reversal by DAP : The inhibitory effects could be reversed by supplementing with meso-DAP, indicating that the mechanism of action involves competition at the enzymatic level.

Reaction Pathways

The elimination reaction catalyzed by DAP epimerase leads to the formation of Al-piperidine-2,6-dicarboxylic acid as a product. This pathway highlights how 3-chloro-DAP undergoes transformation within bacterial cells:

-

Elimination Mechanism : The elimination of HCl from 3-chloro-DAP results in a series of reactions that ultimately yield intermediates involved in lysine biosynthesis .

Kinetic Parameters and Biological Activity

The kinetic parameters associated with the interaction between 3-chloro-DAP and DAP epimerase reveal important insights into its potency as an inhibitor:

| Parameter | Value |

|---|---|

| Inhibition Constant (Ki) | 200 nM |

| Maximum Velocity (Vmax) | Low |

| Turnover Rate | Slow |

These values indicate that while 3-chloro-DAP is a potent inhibitor, it is also a poor substrate for the enzyme, resulting in prolonged inhibition during bacterial growth phases .

Eigenschaften

CAS-Nummer |

114831-14-0 |

|---|---|

Molekularformel |

C7H13ClN2O4 |

Molekulargewicht |

224.64 g/mol |

IUPAC-Name |

2,6-diamino-3-chloroheptanedioic acid |

InChI |

InChI=1S/C7H13ClN2O4/c8-3(5(10)7(13)14)1-2-4(9)6(11)12/h3-5H,1-2,9-10H2,(H,11,12)(H,13,14) |

InChI-Schlüssel |

UZCHFKQDEKHHGI-UHFFFAOYSA-N |

SMILES |

C(CC(C(=O)O)N)C(C(C(=O)O)N)Cl |

Kanonische SMILES |

C(CC(C(=O)O)N)C(C(C(=O)O)N)Cl |

Synonyme |

3-CDPA 3-chlorodiaminopimelic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.